![molecular formula C17H18N2O4S B6395475 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid CAS No. 1261960-63-7](/img/structure/B6395475.png)
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid is a compound that belongs to the class of sulfonamides and nicotinic acids. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Nicotinic acids, on the other hand, are known for their role in various biochemical processes. The combination of these two functional groups in a single molecule makes this compound a compound of interest in scientific research.
準備方法
The synthesis of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with nicotinic acid derivatives. One common method involves the use of chloroacetyl chloride in the presence of a base such as DMF (dimethylformamide) at room temperature . The reaction yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
科学的研究の応用
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis in bacteria and cancer cells, thereby exerting antimicrobial and anticancer effects. The nicotinic acid moiety may also contribute to the compound’s biological activity by interacting with nicotinic acid receptors and influencing various biochemical pathways.
類似化合物との比較
6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid can be compared with other similar compounds, such as:
4-(Piperidin-1-ylsulfonyl)phenylboronic acid: This compound shares the piperidin-1-ylsulfonyl group but has a boronic acid moiety instead of nicotinic acid.
Nicotinic acid derivatives: Compounds like nicotinamide and niacin share the nicotinic acid moiety but lack the sulfonamide group.
Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfanilamide share the sulfonamide group but have different substituents.
The uniqueness of this compound lies in the combination of the sulfonamide and nicotinic acid moieties, which may confer unique biological activities and chemical properties.
特性
IUPAC Name |
6-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)14-6-9-16(18-12-14)13-4-7-15(8-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMGCGSVVGKJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688489 |
Source


|
| Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-63-7 |
Source


|
| Record name | 6-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

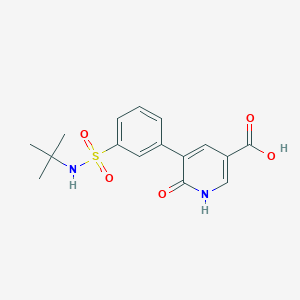
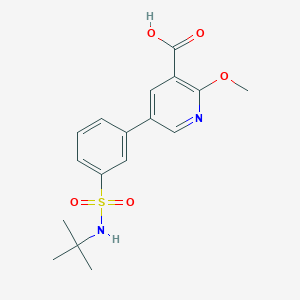
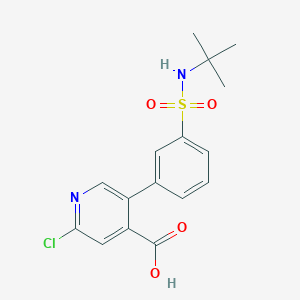
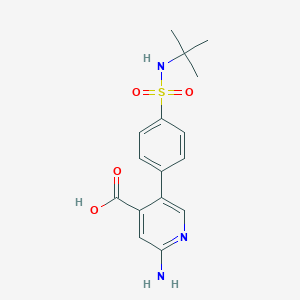
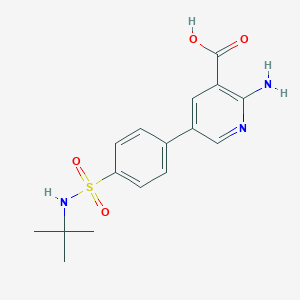
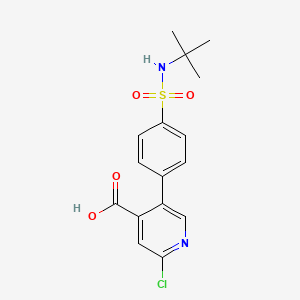
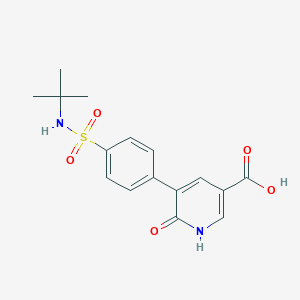
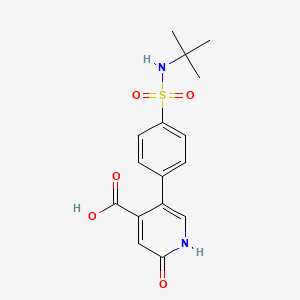
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395458.png)
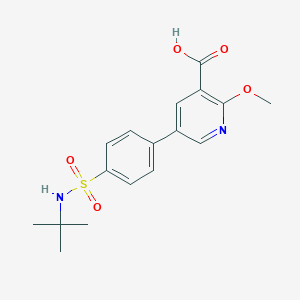
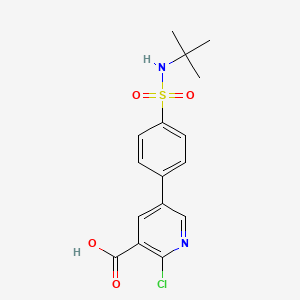
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395483.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]isonicotinic acid](/img/structure/B6395490.png)
